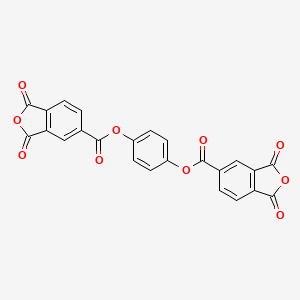

1,4-Phenylene bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate)

CAS No.: 2770-49-2

Cat. No.: VC4644473

Molecular Formula: C24H10O10

Molecular Weight: 458.334

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2770-49-2 |

|---|---|

| Molecular Formula | C24H10O10 |

| Molecular Weight | 458.334 |

| IUPAC Name | [4-(1,3-dioxo-2-benzofuran-5-carbonyl)oxyphenyl] 1,3-dioxo-2-benzofuran-5-carboxylate |

| Standard InChI | InChI=1S/C24H10O10/c25-19(11-1-7-15-17(9-11)23(29)33-21(15)27)31-13-3-5-14(6-4-13)32-20(26)12-2-8-16-18(10-12)24(30)34-22(16)28/h1-10H |

| Standard InChI Key | CXISKMDTEFIGTG-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1OC(=O)C2=CC3=C(C=C2)C(=O)OC3=O)OC(=O)C4=CC5=C(C=C4)C(=O)OC5=O |

Introduction

Structural and Chemical Properties

TAHQ (CAS No. 2770-49-2) is an aromatic diester dianhydride with the molecular formula and a molecular weight of 458.33 g/mol . Its structure features two 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate groups symmetrically linked via a 1,4-phenylene backbone . This configuration imparts rigidity and thermal stability, as evidenced by its melting point of approximately 275°C .

Key spectroscopic identifiers include:

-

¹H NMR (DMSO-): Peaks at δ 8.46 (d, Hz), 8.38 (dd, Hz), and 7.61 (dd, Hz) .

-

¹³C NMR: Carbonyl signals at δ 168.37 and 167.33 ppm, confirming the anhydride and ester functionalities .

Synthesis and Scalability

TAHQ is synthesized via controlled reactions involving phthalic anhydride derivatives. A common route involves the condensation of 1,3-benzofurandione-5-carbonyl chloride with phenolic compounds under anhydrous conditions . For example:

-

Step 1: 1,3-Benzofurandione-5-carbonyl chloride reacts with 1,4-bis(4-hydroxy-α,α-dimethylbenzyl)benzene in ethyl acetate at 0°C .

-

Step 2: Pyridine catalyzes the esterification, yielding TAHQ after purification .

Optimization parameters include:

-

Temperature: Reactions conducted below 5°C minimize side products .

-

Solvent: Ethyl acetate or -methyl-2-pyrrolidone (NMP) enhances solubility .

-

Yield: Industrial processes report yields >95% with purity verified via HPLC .

Applications in Poly(Ester Imide) Synthesis

TAHQ is a critical monomer for synthesizing poly(ester imide)s (PEIs), which are valued for their low dielectric constants () and dissipation factors (). Recent studies highlight its role in next-generation electronics:

Dielectric Performance

-

PEI-NPDA Series: Copolymerizing TAHQ with naphthalene-2,6-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) (NPDA) increases fractional free volume (FFV) from 0.18 to 0.24, reducing to 2.6–2.8 at 10 GHz .

-

Alicyclic Modifications: Incorporating 10–20 mol% of alicyclic diamines (e.g., 1,4-cyclohexanediamine) lowers to 2.6–2.9 while maintaining thermal stability (C) .

Thermal and Mechanical Properties

| PEI Composition | Tensile Strength (MPa) | Elongation at Break (%) | CTE (ppm/K) |

|---|---|---|---|

| TAHQ-TFMB (Baseline) | 132.4 | 8.5 | 15.7 |

| TAHQ-NBDA (10 mol%) | 115.4 | 6.9 | 11.4 |

| TAHQ-TCDDA (10 mol%) | 126.9 | 8.5 | 9.7 |

Interaction Studies and Compatibility

TAHQ exhibits favorable compatibility with polar aprotic solvents (e.g., NMP, DMF) but hydrolyzes in aqueous environments . Its anhydride groups react preferentially with primary amines, enabling covalent bonding in polymer matrices . In copolymer systems, TAHQ’s rigidity balances the flexibility of alicyclic monomers, optimizing mechanical performance .

Comparative Analysis with Structural Analogues

| Compound | Functional Groups | Key Applications | Thermal Stability (°C) |

|---|---|---|---|

| TAHQ | Diester dianhydride | Low- PEIs | 275 (mp) |

| Phthalic Anhydride | Anhydride | Plasticizers, Resins | 131 (mp) |

| BPADA | Bisphenol-A dianhydride | High- Polyimides | 195 (mp) |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume